Dimethyl 7-(3-nitrobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate
Description
Dimethyl 7-(3-nitrobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate is a heterocyclic compound featuring a pyrrolo[1,2-c]pyrimidine core substituted with a 3-nitrobenzoyl group at position 7, a p-tolyl group at position 3, and dimethyl ester groups at positions 5 and 6. The nitrobenzoyl moiety introduces strong electron-withdrawing characteristics, while the p-tolyl group enhances lipophilicity.
Properties
CAS No. |
618070-17-0 |
|---|---|
Molecular Formula |
C25H19N3O7 |
Molecular Weight |
473.4 g/mol |
IUPAC Name |
dimethyl 3-(4-methylphenyl)-7-(3-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate |
InChI |
InChI=1S/C25H19N3O7/c1-14-7-9-15(10-8-14)18-12-19-20(24(30)34-2)21(25(31)35-3)22(27(19)13-26-18)23(29)16-5-4-6-17(11-16)28(32)33/h4-13H,1-3H3 |
InChI Key |
BXBMWWMBILWYGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=C(C(=C(N3C=N2)C(=O)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 7-(3-nitrobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group is introduced through a nitration reaction, where a benzoyl precursor is treated with nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Attachment of the Tolyl Group: The tolyl group is typically introduced via a Friedel-Crafts alkylation reaction, using toluene and a suitable alkylating agent in the presence of a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid groups to form the dimethyl ester. This is usually achieved by treating the carboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of scalable reaction conditions, the use of continuous flow reactors, and the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 7-(3-nitrobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and Lewis acids (aluminum chloride), while nucleophilic substitution reactions may involve nucleophiles like hydroxide ions or amines.
Major Products Formed
Oxidation: Higher oxidation state derivatives of the nitro group.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Preliminary studies indicate that Dimethyl 7-(3-nitrobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate exhibits promising biological activities. Its structural components suggest potential applications in:
- Anticancer Research : The compound may target specific kinases involved in cancer cell proliferation. Similar pyrrolopyrimidine derivatives have shown anticancer properties, indicating that this compound could be explored for similar therapeutic effects.
- Antibacterial and Antifungal Applications : The nitrobenzoyl substituent may confer antibacterial and antifungal activities, akin to other nitroaromatic compounds which are recognized for such properties.
- Anti-inflammatory Potential : Given the presence of carboxylate moieties, the compound might exhibit anti-inflammatory effects similar to other benzoyl derivatives used in pharmaceuticals.
Synthetic Methodologies
The synthesis of this compound typically involves multiple steps requiring careful control of reaction conditions to optimize yield and purity. Common synthetic routes include:
- Formation of the Pyrrolo-Pyrimidine Core : Initial steps often involve cyclization reactions that establish the core structure.
- Introduction of Functional Groups : Subsequent reactions introduce the nitro and carboxylate groups through electrophilic substitutions or coupling reactions.
- Purification Techniques : Techniques such as recrystallization or chromatography are employed to purify the final product.
Comparative Analysis with Related Compounds
This compound shares structural similarities with several other compounds known for their biological activities. The following table summarizes key features:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Pyrrolopyrimidine Derivatives | Pyrrole-based | Known for anticancer properties; often target kinases. |
| Nitroaromatic Compounds | Aromatic | Exhibit antibacterial and antifungal activities; potential as drug candidates. |
| Benzoyl Derivatives | Aromatic | Used in pharmaceuticals; often exhibit anti-inflammatory properties. |
The unique combination of functional groups in this compound enhances its potential biological activities compared to other compounds within its class.
Case Studies and Research Findings
Several studies have begun to explore the biological evaluation of this compound and its analogs:
- Anticancer Evaluation : Research has indicated that certain analogs demonstrate selective toxicity towards cancer cells while sparing normal cells, suggesting a promising avenue for cancer therapy development.
- In vitro Studies : Preliminary in vitro tests have shown that some derivatives exhibit significant activity against various cancer cell lines, prompting further investigation into their mechanisms of action.
Mechanism of Action
The mechanism of action of Dimethyl 7-(3-nitrobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific molecular interactions.
Comparison with Similar Compounds
Electron-Withdrawing Groups
- The 3-nitrobenzoyl group in the target compound contrasts with the 4-fluorobenzoyl group in ’s dimethyl 3-(2-chlorophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate.
- Nitro vs. Cyano Groups: Tetrahydroimidazo[1,2-a]pyridines in and feature cyano substituents, which are less polar than nitro groups but still electron-withdrawing, affecting solubility and interaction with biological targets .
Aromatic and Alkyl Substituents
- The p-tolyl group (methyl-substituted phenyl) in the target compound offers moderate lipophilicity, whereas analogs in include 3,4-dimethylphenyl or naphthalen-2-yl groups, which increase steric bulk and may hinder molecular packing, as reflected in lower melting points (e.g., 203–205°C for 14e vs. 200–202°C for 14g) .
Ester Group Variations
- The dimethyl ester groups in the target compound differ from diethyl esters in tetrahydroimidazo[1,2-a]pyridines ().
Data Tables
Table 1: Structural and Physical Properties of Selected Analogs
Table 2: Key Spectral Data for Representative Compounds
Biological Activity
Dimethyl 7-(3-nitrobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant studies that highlight its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 473.4 g/mol . The compound features a pyrrolo-pyrimidine core with various functional groups that may influence its biological activity, including nitro and carboxylate functionalities.
Biological Activity
1. Antibacterial Activity:
Preliminary studies indicate that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, pyrrole derivatives have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL . Although specific data on this compound's antibacterial activity is limited, its structural similarities to these effective compounds suggest potential efficacy.
2. Anticancer Potential:
Research into pyrrolo-pyrimidine derivatives has identified their ability to inhibit cancer cell proliferation. For example, certain derivatives have shown cytotoxic effects against glioma cells by inducing apoptosis and inhibiting key signaling pathways such as AMPK and AKT . The unique structure of this compound may provide similar anticancer properties worth investigating.
3. Other Biological Activities:
The compound's nitro group may contribute to its reactivity and potential as an anti-inflammatory agent. Nitroaromatic compounds are known for their diverse biological activities, including antifungal and anti-inflammatory effects . Further research is needed to explore these aspects in detail.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions requiring careful control of conditions to optimize yield and purity. The synthetic route often includes the formation of the pyrrolo-pyrimidine core followed by the introduction of the nitrobenzoyl substituent and carboxylate groups.
Table: Comparative Biological Activity of Related Compounds
| Compound Name | Structure | Key Features | MIC (μg/mL) |
|---|---|---|---|
| Pyrrolopyrimidine Derivatives | Varies | Anticancer properties; target kinases | 3.12 - 12.5 |
| Nitroaromatic Compounds | Varies | Antibacterial and antifungal activities | Varies |
| Benzoyl Derivatives | Varies | Anti-inflammatory properties | Varies |
Notable Research Findings
- A study highlighted the effectiveness of pyrrole derivatives as potential inhibitors for Mycobacterium tuberculosis with MIC values as low as 5 μM against resistant strains .
- Another investigation into pyrrole-based compounds demonstrated their ability to inhibit tumor growth in vitro by targeting specific cellular pathways involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
